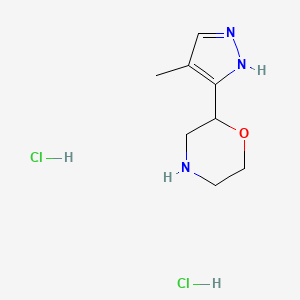
4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine
Übersicht
Beschreibung
“4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H17FN2O . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and can lead to a variety of bioactive molecules . These reactions can involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Isotopomer Synthesis : Synthesis methods for d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine using the Grignard reaction and other techniques have been explored, highlighting the compound's relevance in isotope labeling and drug development (Proszenyák et al., 2005).
- Crystal Structure Studies : Crystallographic studies of related compounds, such as 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione, have been conducted to understand their structural properties (Sundar et al., 2011).
Chemical Properties and Applications
- Density Functional Theory (DFT) Calculations : Studies involving DFT calculations and molecular docking of pyridine derivatives, including those similar to 4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine, have been carried out to assess their potential as inhibitors of specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).
- Corrosion Inhibition : Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, an area of interest in material science (Kaya et al., 2016).
Biological Applications
- Anti-HIV Agents : Research has been conducted on pyrrolidine embodied CCR5 receptor antagonists, including compounds with fluoro groups, for their potential as anti-HIV agents (Li et al., 2010).
- Anti-Alzheimer's Agents : N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, structurally related to this compound, have been synthesized and evaluated for their anti-Alzheimer's activity (Gupta et al., 2020).
Miscellaneous Applications
- Fluorinated Compounds in Drug Design : The role of fluorine substituents, like those in this compound, in drug design and development, particularly in the context of receptor antagonists, has been explored (Isensee et al., 2009).
Wirkmechanismus
Target of action
The targets of pyrrolidine derivatives can vary widely depending on the specific compound. They are used in the treatment of various diseases and can interact with a range of biological targets .
Mode of action
The mode of action of pyrrolidine derivatives also depends on the specific compound. Generally, these compounds can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .
Biochemical pathways
Pyrrolidine derivatives can affect a variety of biochemical pathways. For example, some pyrrolidine derivatives have been found to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely. These properties are influenced by factors such as the compound’s chemical structure and the patient’s physiological condition .
Result of action
The molecular and cellular effects of pyrrolidine derivatives can include changes in cell signaling, gene expression, and other cellular processes. These effects can lead to the therapeutic outcomes observed in patients .
Action environment
The action of pyrrolidine derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and other properties .
Biochemische Analyse
Biochemical Properties
4-Fluoro-1-(pyrrolidine-3-carbonyl)piperidine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known to interact with enantioselective proteins, influencing their binding modes . The compound’s fluorophenyl substituents enhance its potency and biological activity . These interactions are crucial for its potential therapeutic applications.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes can lead to changes in cellular activities, such as glucose uptake in muscle and fat cells . These effects highlight its potential in treating metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s pyrrolidine ring contributes to its stereochemistry, allowing it to interact with various proteins and enzymes . It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. The fluorophenyl substituents further enhance its binding affinity and biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its potency over extended periods, making it suitable for long-term applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s metabolic pathways are essential for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific tissues, affecting its overall efficacy and safety.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, influencing its activity and function. Understanding its subcellular localization is crucial for optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
(4-fluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-9-2-5-13(6-3-9)10(14)8-1-4-12-7-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKRRPSSYSNLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)

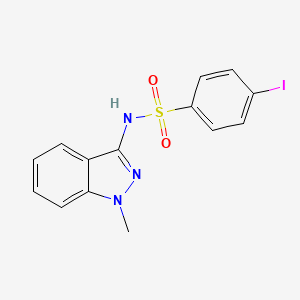
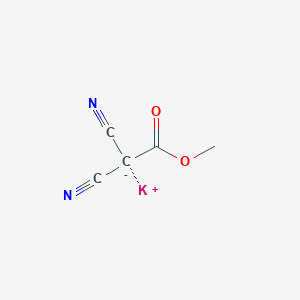


![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)
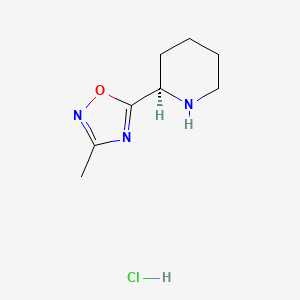
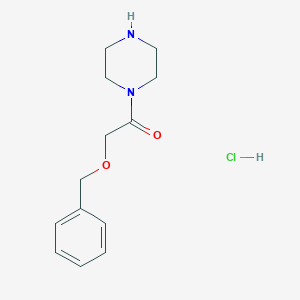


![8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B1413419.png)
![(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1413422.png)
